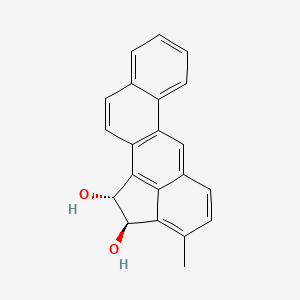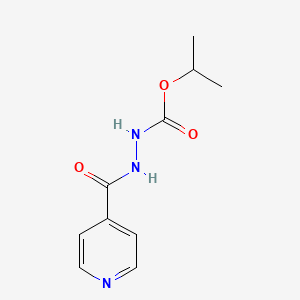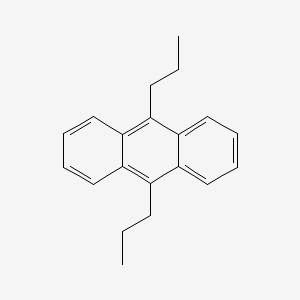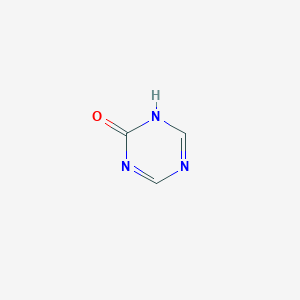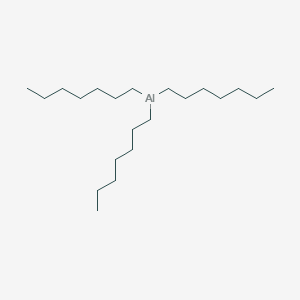
Triheptylalumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triheptylalumane is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aluminium atom bonded to three heptyl groups, making it a trialkylaluminium compound. Organoaluminium compounds like this compound are known for their reactivity and are often used as catalysts in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triheptylalumane can be synthesized through several methods. One common approach involves the reaction of aluminium trichloride with heptylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C7H15MgBr→Al(C7H15)3+3MgBrCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Triheptylalumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and heptane.
Reduction: Can be reduced to form aluminium hydride and heptane.
Substitution: Reacts with halogens to form heptyl halides and aluminium trihalides.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as lithium aluminium hydride.
Substitution: Halogenation reactions are performed using halogen gases or halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminium oxide and heptane.
Reduction: Aluminium hydride and heptane.
Substitution: Heptyl halides and aluminium trihalides.
Scientific Research Applications
Triheptylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccine formulations.
Industry: Utilized in the production of high-performance materials and as a catalyst in the petrochemical industry.
Mechanism of Action
The mechanism of action of Triheptylalumane involves its ability to form stable complexes with various substrates. The aluminium atom in this compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminium: Another trialkylaluminium compound with similar reactivity but different alkyl groups.
Trimethylaluminium: Known for its use in organic synthesis and as a catalyst in polymerization reactions.
Triisobutylaluminium: Used in the production of high-performance materials and as a catalyst in industrial processes.
Uniqueness of Triheptylalumane
This compound is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. These properties make it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of certain polymers and materials.
Properties
CAS No. |
1188-93-8 |
|---|---|
Molecular Formula |
C21H45Al |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
triheptylalumane |
InChI |
InChI=1S/3C7H15.Al/c3*1-3-5-7-6-4-2;/h3*1,3-7H2,2H3; |
InChI Key |
FQMMZTDQJFUYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Al](CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
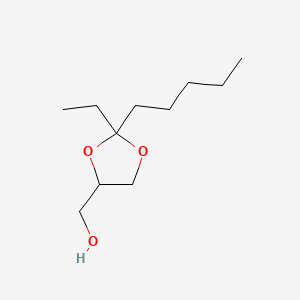
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
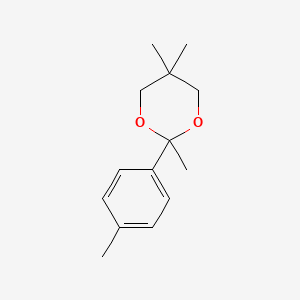
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)

